molecular formula C27H28N4O3S B251206 4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide

4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide

Cat. No. B251206
M. Wt: 488.6 g/mol
InChI Key: HNBQDVNEZKRIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, 4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide in laboratory experiments is its specificity for cancer cells. This compound has been shown to selectively target cancer cells, leaving normal cells unaffected. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
One of the limitations of using 4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide in laboratory experiments is its limited solubility in water. This can make it difficult to administer the compound in vivo, and may limit its potential therapeutic applications.

Future Directions

There are a number of future directions for research on 4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide. One area of research is the development of more effective methods for administering the compound in vivo. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound in the treatment of cancer and neurological disorders. Finally, additional studies are needed to determine the long-term safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis method of 4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This compound is then reacted with 4-aminobenzonitrile to form 4-methoxy-N-(4-cyanophenyl)benzamide. The reaction of this compound with 4-(4-methylphenyl)piperazine-1-carbonyl chloride and ammonium thiocyanate forms 4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide.

Scientific Research Applications

4-methoxy-N-[(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied for the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

Molecular Formula

C27H28N4O3S

Molecular Weight

488.6 g/mol

IUPAC Name

4-methoxy-N-[[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C27H28N4O3S/c1-19-3-5-21(6-4-19)26(33)31-17-15-30(16-18-31)23-11-9-22(10-12-23)28-27(35)29-25(32)20-7-13-24(34-2)14-8-20/h3-14H,15-18H2,1-2H3,(H2,28,29,32,35)

InChI Key

HNBQDVNEZKRIPR-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=S)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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